molecular formula C10H8ClNO2 B1356658 3-Chloro-6-methoxyquinolin-4-ol CAS No. 426842-72-0

3-Chloro-6-methoxyquinolin-4-ol

Cat. No. B1356658
M. Wt: 209.63 g/mol
InChI Key: RDNOZYLIMZPTDV-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyquinolin-4-ol, also known as CMQ, is a quinoline-based compound that has been studied for its potential applications in a variety of scientific fields. CMQ has been used in the synthesis of other compounds, as an inhibitor of enzymes, in the study of biochemical and physiological effects, and in the development of new drugs and drug delivery systems.

Scientific Research Applications

Chemosensor Applications

One notable application of a compound closely related to 3-Chloro-6-methoxyquinolin-4-ol is in the development of chemosensors. For instance, a study by Prodi et al. (2001) demonstrated the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium (Cd2+), indicating its potential utility in monitoring Cd2+ concentrations in waste effluents and food products (Prodi et al., 2001).

Synthesis and Structural Analysis

The synthesis and structural analysis of related quinoline compounds have been a focus of several studies. For instance, Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, providing insights into the chemical processes involved in creating similar quinoline derivatives (Jiang Jia-mei, 2010). Similarly, a study by Murugavel et al. (2017) involved the synthesis of 4-chloro-8-methoxyquinoline-2(1H)-one, complemented by crystal structure analysis, spectral investigations, and molecular docking studies, emphasizing the compound's potential as an antimicrobial agent and its inhibition of DNA gyrase and lanosterol 14 α-demethylase (Murugavel et al., 2017).

Antimicrobial Screening

Research has also explored the antimicrobial applications of quinoline derivatives. A study by Rana et al. (2008) synthesized thiazolidinone derivatives from a compound similar to 3-Chloro-6-methoxyquinolin-4-ol and screened them for antibacterial and antifungal activities, showing promising results against various microorganisms (Rana et al., 2008). Additionally, Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols, which could serve as intermediates in the creation of molecules like 3-Chloro-6-methoxyquinolin-4-ol, highlighting the chemical versatility of these compounds (Lamberth et al., 2014).

properties

IUPAC Name

3-chloro-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNOZYLIMZPTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590603
Record name 3-Chloro-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxyquinolin-4-ol

CAS RN

426842-72-0
Record name 3-Chloro-6-methoxy-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426842-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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